2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-1-(2-piperidin-4-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-4-2-3-10-15(12)11-7-13-5-8-14-9-6-13;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPQZLGNIHWMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methylpiperidine Derivatives
Chiral 2-substituted piperidones can be synthesized via double aza-Michael reactions starting from divinyl ketones, followed by reductive amination or further functionalization to introduce the methyl group at the 2-position of the piperidine ring. This method provides high yields and stereochemical control, as shown in recent synthetic approaches for 2-substituted 4-piperidones.
Methylation at the 2-position is often achieved by using chiral auxiliaries such as (S)-α-phenylethylamine to control stereochemistry during ring formation.
Preparation of 4-Piperidinyl Ethyl Linker
The 4-piperidinyl moiety can be introduced by alkylation reactions where a piperidine nitrogen is alkylated with a suitable 2-bromoethyl derivative or similar electrophile, forming the 2-(4-piperidinyl)ethyl linkage.
Protection of amine groups during alkylation is critical to prevent side reactions. Typical protecting groups include benzyl or other carbamate derivatives, which can be removed by hydrogenolysis after the key bond formation.
Formation of the Piperidine-Piperidine Linkage
The linkage between the 2-methylpiperidine and the 4-piperidinyl ethyl fragment is generally formed via nucleophilic substitution or reductive amination, depending on the functional groups present.
Reductive amination using aldehydes or ketones with piperidine amines under hydrogenation conditions (e.g., Pd/C catalyst, hydrogen gas or transfer hydrogenation with formaldehyde and acid) is a common approach to form secondary or tertiary amines.
Salt Formation: Dihydrochloride Preparation
- The free base of the compound is converted to the dihydrochloride salt by treatment with hydrochloric acid, typically using 1.5 to 2 equivalents of HCl in an appropriate solvent (e.g., ethanol or ethereal solvents) to precipitate the dihydrochloride salt, improving compound stability and handling.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
Transfer hydrogenation using formaldehyde and palladium catalysts under mild heating efficiently converts piperidine carboxylic acid derivatives to methylated amines, facilitating the formation of 1-methylpiperidine intermediates with high purity and yield.
Double aza-Michael reaction provides an atom-efficient route to chiral 2-substituted piperidones, which are key intermediates for the target compound. This method avoids harsh reagents and allows for scalability.
Protecting group strategies are essential in multi-step syntheses to prevent over-alkylation or polymerization, especially when handling multiple amine functionalities.
Salt formation is straightforward but critical for pharmaceutical-grade compounds, ensuring enhanced aqueous solubility and stability. The dihydrochloride salt form is favored for its crystalline nature and ease of purification.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antipsychotic and Neurological Applications
Piperidine derivatives, including 2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride, are crucial in the development of antipsychotic medications. For instance, compounds structurally related to this piperidine have been utilized in synthesizing antipsychotic agents like Melperone, which is used to treat schizophrenia and other psychiatric disorders . The ability to modify the piperidine structure allows for the exploration of new pharmacological profiles that can enhance efficacy and reduce side effects.
Case Study: Donepezil Synthesis
Research has demonstrated that similar piperidine derivatives can be synthesized through chemoselective methods that maintain the integrity of the functional groups involved. One notable example is the synthesis of donepezil, a drug used for Alzheimer's disease treatment, which showcases how piperidine derivatives can be effectively employed in creating therapeutic agents .
Biochemical Research
Role in Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that modifications to the piperidine ring can influence binding affinity and selectivity towards various biological targets. This is particularly relevant in drug discovery processes where understanding enzyme interactions is crucial .
Toxicological Analysis
Due to its structural similarity to various psychoactive substances, this compound has potential applications in forensic science, particularly in toxicological screenings. Its detection can aid in identifying substance abuse cases or accidental overdoses involving piperidine derivatives .
Research on Synthesis Methods
Recent advancements have focused on optimizing synthetic routes for producing piperidine derivatives efficiently. Techniques such as palladium-catalyzed hydrogenation have been explored to achieve high yields with specific stereochemistry . These methodologies not only enhance the production efficiency but also allow for the incorporation of diverse functional groups that can lead to novel therapeutic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Molecular Properties of Analogs
*Estimated based on structural analysis.
Key Observations:
Functional Group Influence: The target compound shares a piperidine core and ethyl linker with 4-[2-(4-piperidinyl)ethyl]morpholine dihydrochloride but differs by substituting morpholine with a second piperidine ring. This substitution may alter solubility and hydrogen-bonding capacity.
Molecular Weight and Complexity :
- 4-(Diphenylmethoxy)piperidine Hydrochloride (MW 303.83) is significantly heavier due to its bulky diphenylmethoxy group, which likely increases lipophilicity and reduces water solubility compared to the target compound .
Biological Activity
2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is a chemical compound with the molecular formula C14H30Cl2N2 and a molecular weight of 297.307 Da. Its unique structure, characterized by a specific substitution pattern on the piperidine ring, suggests potential pharmacological properties that have yet to be fully explored. This compound is primarily investigated for its biological activity, particularly its interactions with various receptors and enzymes.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Binding : Similar compounds have been shown to target the histamine H1 receptor , which is involved in allergic responses. By acting as an antagonist, this compound may inhibit the receptor's activation, thereby alleviating symptoms associated with histamine release.
- Enzyme Interactions : The compound has been noted to interact with acetylcholinesterase , an enzyme crucial for the breakdown of acetylcholine in synaptic clefts. Inhibition of this enzyme can lead to increased levels of acetylcholine, potentially enhancing cholinergic signaling.
Cellular Effects
Research indicates that this compound can influence several cellular processes:
- Cell Signaling Pathways : It has been observed to affect the MAPK/ERK pathway , which plays a significant role in cell proliferation and differentiation. Modulating this pathway can have implications for various physiological and pathological processes.
- Gene Expression : The compound may also alter gene expression profiles, impacting cellular metabolism and function.
Pharmacological Properties
The pharmacological profile of this compound suggests potential therapeutic applications:
- Stimulant Properties : Preliminary studies indicate that this compound may exhibit stimulant effects, similar to other piperidine derivatives. However, detailed investigations are required to fully understand its pharmacodynamics and pharmacokinetics.
- Potential Therapeutic Applications : Given its interactions with key receptors and enzymes, there is ongoing research into its potential use in treating conditions related to cholinergic dysfunction and allergic responses.
Structure-Activity Relationship (SAR)
A study focusing on the SAR of piperidine derivatives highlighted how modifications in the piperidine ring can significantly affect biological potency. For instance, variations in substituents on the nitrogen atom of the piperidine ring were shown to influence both cellular potency and selectivity against specific targets .
| Compound | Modification | IC50 (µM) | Notes |
|---|---|---|---|
| 1 | N-H piperidine | 10 | Base compound |
| 2 | N-Me piperidine | 15 | Reduced potency |
| 3 | N-isobutyl amide | 5 | Improved selectivity |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits varying degrees of activity against different cell lines. For example, it was tested on HeLa cells where it showed promising results in modulating cellular pathways involved in proliferation .
Pharmacokinetic Profile
The pharmacokinetic properties of related compounds have been evaluated, revealing important insights into absorption, distribution, metabolism, and excretion (ADME). These properties are crucial for understanding the therapeutic potential and safety profile of this compound:
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~92% |
| Half-life | ~1.6 hours |
| Clearance | Moderate (~2.16 L/h/kg) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
